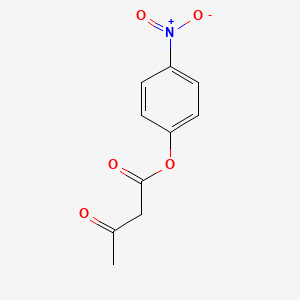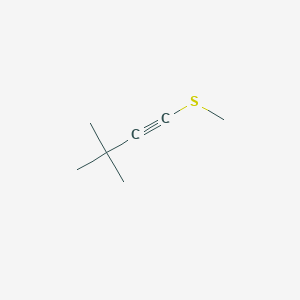
1-Butyne, 3,3-dimethyl-1-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyne, 3,3-dimethyl-1-(methylthio)- is an organic compound with the molecular formula C7H12S. It is a derivative of 1-butyne, featuring a methylthio group attached to the first carbon and two methyl groups attached to the third carbon. This compound is also known by its systematic name, 3,3-dimethyl-1-(methylthio)-1-butyne. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butyne, 3,3-dimethyl-1-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of tert-butylacetylene with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 1-butyne, 3,3-dimethyl-1-(methylthio)- often involves the use of readily available raw materials and catalysts to optimize yield and reduce costs. For example, tert-butyl alcohol and acetylene can be used as starting materials, with a transition metal salt catalyst to facilitate the reaction. The process is designed to be environmentally friendly, with minimal waste and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyne, 3,3-dimethyl-1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane using reagents like hydrogen gas and a palladium catalyst.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Wissenschaftliche Forschungsanwendungen
1-Butyne, 3,3-dimethyl-1-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Wirkmechanismus
The mechanism of action of 1-butyne, 3,3-dimethyl-1-(methylthio)- involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions with other unsaturated compounds, forming cyclic structures. The methylthio group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and selectivity of the compound. These interactions are crucial in the compound’s role as a synthetic intermediate and its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Butyne, 3,3-dimethyl-1-(methylthio)- can be compared with other similar compounds, such as:
3,3-Dimethyl-1-butyne: Lacks the methylthio group, making it less reactive in certain nucleophilic substitution reactions.
3-Methyl-1-butyne: Has a similar structure but with only one methyl group, leading to different steric and electronic properties.
1-Butene, 3,3-dimethyl-: An alkene with similar substituents but different reactivity due to the absence of the triple bond .
These comparisons highlight the unique reactivity and applications of 1-butyne, 3,3-dimethyl-1-(methylthio)- in various fields.
Eigenschaften
CAS-Nummer |
33563-70-1 |
|---|---|
Molekularformel |
C7H12S |
Molekulargewicht |
128.24 g/mol |
IUPAC-Name |
3,3-dimethyl-1-methylsulfanylbut-1-yne |
InChI |
InChI=1S/C7H12S/c1-7(2,3)5-6-8-4/h1-4H3 |
InChI-Schlüssel |
WEDQTJYRUMDLBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


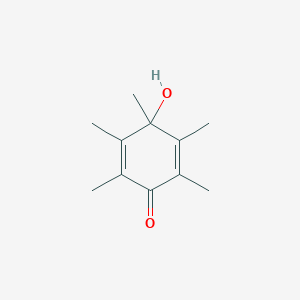
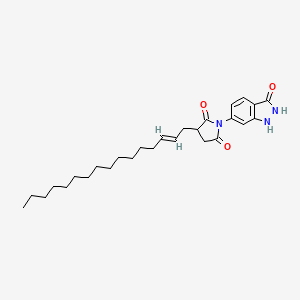
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
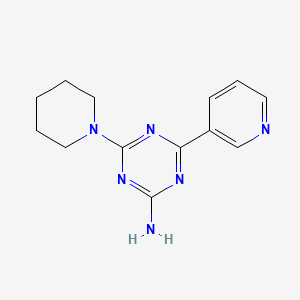

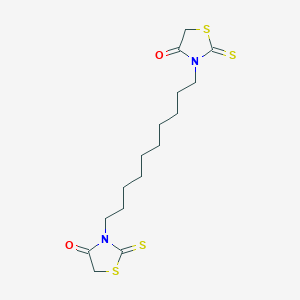
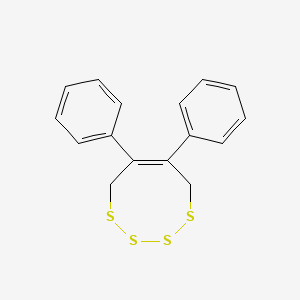
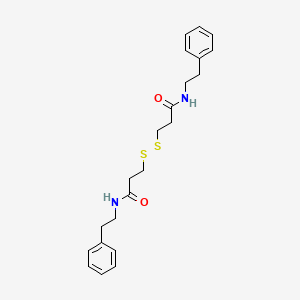
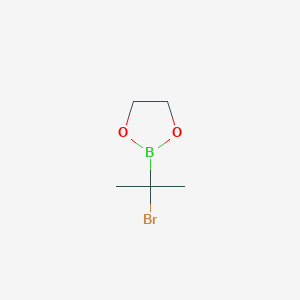
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
